molecular formula C16H24N6O2 B2815199 3-Tert-butyl-7,9-dimethyl-1-propyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione CAS No. 898410-00-9

3-Tert-butyl-7,9-dimethyl-1-propyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione

Cat. No. B2815199
CAS RN: 898410-00-9
M. Wt: 332.408
InChI Key: ZKGQJCKTOODKSU-UHFFFAOYSA-N
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Description

3-Tert-butyl-7,9-dimethyl-1-propyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione is a synthetic compound that belongs to the class of purine derivatives. It is also known as MRS 2179 and is widely used in scientific research for its pharmacological properties.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthetic Methodologies : Researchers have developed novel synthetic methods for related heterocycles like purino and triazino derivatives. These methods include the heating of diaminoxanthine with hydrochloric acid or alloxan followed by methylation, leading to compounds with potential biological activities (Ueda et al., 1987).

  • Crystal Structure Analysis : The crystal structure of related compounds, such as triazinedione derivatives, has been determined, providing insights into their chemical properties and potential reactivity (Qing-min et al., 2004).

Biological Applications

  • Antitumor and Antimicrobial Properties : Certain triazino and purino derivatives show antitumor activities against leukemia and other cancers, as well as potential antimicrobial properties (Ueda et al., 1987); (Castelino et al., 2014).

  • Antiviral Activity : Imidazo and triazin-4-one derivatives have shown moderate activity against viruses like herpes and rhinovirus, suggesting their potential in antiviral therapies (Kim et al., 1978).

  • Serotonin Receptor Affinity : Derivatives of 1,3-dimethyl-3,7-dihydro-purine-2,6-diones, related to the queried compound, have been studied for their affinity to serotonin receptors, indicating potential psychotropic activity (Chłoń-Rzepa et al., 2013).

Chemical Reactions and Properties

  • Reactivity Studies : The reactivity of similar compounds, such as pyrazolo[5,1-c][1,2,4]triazin derivatives, has been investigated, revealing their potential for forming new chemical structures (Mironovich et al., 2013).

  • Oxyalkylation Reactions : A method for oxyalkylating triazine-diones using visible light and ethers has been developed, showcasing an efficient synthetic route for derivatizing these compounds (Tan et al., 2022).

properties

IUPAC Name

3-tert-butyl-7,9-dimethyl-1-propyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N6O2/c1-7-8-22-14-17-12-11(13(23)20(6)15(24)19(12)5)21(14)9-10(18-22)16(2,3)4/h7-9H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKGQJCKTOODKSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=NC3=C(N2CC(=N1)C(C)(C)C)C(=O)N(C(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-tert-butyl-7,9-dimethyl-1-propyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione

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